molecular formula C17H22ClN3O2S B2547107 2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N,N-diethylacetamide CAS No. 899748-31-3

2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N,N-diethylacetamide

Cat. No. B2547107
CAS RN: 899748-31-3
M. Wt: 367.89
InChI Key: IEBGHCOJSLZPRY-UHFFFAOYSA-N
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Description

2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N,N-diethylacetamide is a useful research compound. Its molecular formula is C17H22ClN3O2S and its molecular weight is 367.89. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Synthesis

2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N,N-diethylacetamide, due to its imidazole core, is part of a broader class of compounds known for their versatile chemical properties. Imidazole derivatives, like the compound , have been extensively studied for their antitumor activities. These compounds, including imidazole and benzimidazole analogs, are of interest in the search for new antitumor drugs due to their diverse biological activities. The synthesis of such compounds often involves multi-step chemical reactions, focusing on achieving specific substitutions that confer desired biological properties, such as increased potency or selectivity towards certain biological targets (Iradyan et al., 2009).

Environmental Impact and Degradation

Compounds with chlorobenzyl groups, similar to the one , can be found in various environmental matrices due to their widespread use in pharmaceuticals, personal care products, and industrial applications. The environmental fate, behavior, and potential ecological impacts of such compounds are critical areas of research. Studies on related compounds, such as chlorophenols, which share structural similarities with chlorobenzyl-containing compounds, suggest that these chemicals can act as precursors to more toxic and persistent compounds in the environment. Research on the occurrence, degradation pathways, and toxicological profiles of these compounds is essential for assessing their environmental impact and for the development of strategies to mitigate their presence in water bodies and other environmental compartments (Peng et al., 2016).

Biological Activities and Potential Therapeutic Uses

The biological activities of imidazole derivatives, including anticancer, antimicrobial, and possibly antioxidant properties, make them subjects of intense research. The therapeutic potential of these compounds is evaluated through various in vitro and in vivo models to understand their mechanisms of action, efficacy, and safety profiles. For instance, the antioxidant properties of certain imidazole derivatives have been explored for their ability to protect against oxidative stress-related damage, which is a common pathway in various diseases, including cancer and neurodegenerative disorders. The development of new drugs based on imidazole chemistry involves optimizing these biological activities while minimizing potential toxicities (Laroum et al., 2019).

properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O2S/c1-3-20(4-2)16(23)12-24-17-19-9-15(11-22)21(17)10-13-5-7-14(18)8-6-13/h5-9,22H,3-4,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBGHCOJSLZPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC=C(N1CC2=CC=C(C=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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